molecular formula C16H12Br2O3S B2613046 4-(4-Bromophenyl)-2-[(4-bromophenyl)sulfanyl]-4-oxobutanoic acid CAS No. 301193-64-6

4-(4-Bromophenyl)-2-[(4-bromophenyl)sulfanyl]-4-oxobutanoic acid

Cat. No. B2613046
CAS RN: 301193-64-6
M. Wt: 444.14
InChI Key: CTFMQCJXTXNQBH-UHFFFAOYSA-N
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Description

Compounds with bromophenyl groups and sulfanyl groups are often used in organic synthesis due to their reactivity. They can participate in various types of reactions to form complex structures .


Synthesis Analysis

The synthesis of such compounds often involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction . The exact method would depend on the specific structure of the compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography . The presence of bromine atoms can make the compound suitable for analysis by these methods due to the high electron density of bromine .


Chemical Reactions Analysis

Bromophenyl compounds can participate in various types of reactions. For example, they can undergo palladium-catalyzed cross-coupling reactions . The sulfanyl group (-SH) can also react with various electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of bromine atoms and sulfanyl groups can influence the compound’s reactivity, boiling point, melting point, and solubility .

Scientific Research Applications

Novel Surfactant Synthesis

A study by Chen, Hu, and Fu (2013) introduced a novel surfactant incorporating the bromophenyl group, synthesized via a copper-catalyzed cross-coupling reaction. This surfactant exhibited unique properties, forming large-diameter premicellar aggregations below the critical micelle concentration (CMC), as identified through dynamic light scattering and atomic force microscopy. This research opens up new possibilities for the development of surfactants with tailored properties for industrial and biomedical applications Chen, Hu, & Fu, 2013.

Organic Synthesis and Catalysis

The work of Pokhodylo and Obushak (2019) on the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate highlights the versatility of bromophenyl derivatives in organic synthesis. Their methodology involves the reaction of methyl 2-azido-5-bromobenzoate with ethyl 4-(ethylsulfanyl)-3-oxobutanoate, followed by oxidation and treatment with sodium hydride. This work contributes to the growing field of heterocyclic chemistry, offering new pathways for the synthesis of complex molecules Pokhodylo & Obushak, 2019.

Environmental Biotechnology

In the environmental biotechnology domain, Hegedűs et al. (2017) reported on the complete genome sequence of Novosphingobium resinovorum SA1, a bacterium capable of degrading sulfanilic acid, a compound structurally related to bromophenyl derivatives. This strain demonstrates the potential for bioremediation of aromatic compounds, highlighting the environmental significance of studying such chemicals and their interactions with microbial life Hegedűs et al., 2017.

Advanced Material Development

Vinoth et al. (2020) focused on the growth and characterization of novel semi-organometallic nonlinear optical (NLO) crystals incorporating bromophenyl derivatives. Their research underscores the potential of these compounds in the development of new materials for optical applications, such as in telecommunications and laser technology. The study provides insights into the structural properties and NLO efficiency of these materials, contributing to the advancement of photonic technologies Vinoth et al., 2020.

Mechanism of Action

The mechanism of action of a compound depends on its structure and the context in which it is used. For example, if the compound is used as a drug, its mechanism of action could involve binding to a specific protein in the body .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, its safe handling procedures, and emergency procedures .

Future Directions

The future directions for research on a compound depend on its potential applications. For example, if the compound shows promise as a drug, future research could involve preclinical and clinical trials .

properties

IUPAC Name

4-(4-bromophenyl)-2-(4-bromophenyl)sulfanyl-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Br2O3S/c17-11-3-1-10(2-4-11)14(19)9-15(16(20)21)22-13-7-5-12(18)6-8-13/h1-8,15H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFMQCJXTXNQBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(C(=O)O)SC2=CC=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Br2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)-2-[(4-bromophenyl)sulfanyl]-4-oxobutanoic acid

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